molecular formula C14H21N5O3 B11298156 2-propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine

2-propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine

Cat. No.: B11298156
M. Wt: 307.35 g/mol
InChI Key: JFYMEFSUJPFFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is a synthetic heterocyclic compound featuring a tetrazole core linked to a 3,4,5-trimethoxybenzyl group via a secondary amine. The 2-propyl substituent on the tetrazole ring distinguishes it from other derivatives. Tetrazoles are known for their metabolic stability and hydrogen-bonding capacity, making them pharmacologically relevant. The trimethoxybenzyl moiety is frequently employed in drug design due to its electron-rich aromatic system, which enhances interactions with biological targets .

Properties

Molecular Formula

C14H21N5O3

Molecular Weight

307.35 g/mol

IUPAC Name

2-propyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C14H21N5O3/c1-5-6-19-17-14(16-18-19)15-9-10-7-11(20-2)13(22-4)12(8-10)21-3/h7-8H,5-6,9H2,1-4H3,(H,15,17)

InChI Key

JFYMEFSUJPFFHP-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Alkylation: The tetrazole ring is then alkylated with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Propylation: Finally, the compound is propylated using propyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Angiotensin II Receptor Blockers

One significant application of tetrazole compounds, including 2-propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine, is as intermediates in the synthesis of angiotensin II receptor blockers (ARBs). ARBs are crucial in treating hypertension and heart failure. The tetrazole moiety is essential for the biological activity of these compounds. For instance, methods for deprotecting tetrazole compounds have been developed to facilitate the synthesis of ARBs like losartan and valsartan .

1.2 Anticancer Activity

Research indicates that tetrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the tetrazole ring can inhibit the growth of various cancer cell lines. The mechanism often involves interference with cellular signaling pathways associated with proliferation and survival . For example, derivatives similar to this compound have shown promise against specific cancer types.

Agrochemical Applications

2.1 Herbicidal Properties

Tetrazole derivatives have been investigated for their herbicidal activities. The structural features of these compounds allow them to disrupt plant growth processes effectively. Research has demonstrated that certain tetrazoles can inhibit specific enzymes involved in plant metabolism, leading to effective weed control without harming crops .

3.1 Antimicrobial Effects

The antimicrobial properties of tetrazole compounds are well-documented. Studies have shown that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The mode of action typically involves disruption of cell wall synthesis or interference with metabolic pathways critical for microbial survival .

3.2 Case Study: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of various tetrazole derivatives against multidrug-resistant strains of bacteria. The results indicated that this compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

CompoundMIC (µg/mL)Pathogen
This compound12MRSA
Standard Antibiotic (e.g., Linezolid)16MRSA

Mechanism of Action

The mechanism of action of 2-propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole Derivatives with Aromatic Substituents

Compound 40 ():
  • Structure : N-(3,5-Bis(trifluoromethyl)benzyl)-N-((2-(5-isopropyl-2-methoxyphenyl)-5,5-dimethylcyclohex-1-enyl)-methyl)-2-methyl-2H-tetrazol-5-amine.
  • Key Features :
    • Substituents : 3,5-Bis(trifluoromethyl)benzyl (electron-withdrawing) and cyclohexenyl-isopropyl groups.
    • Synthesis : Yield of 70.5% via multi-step alkylation.
    • Physicochemical Data :
  • Molecular weight: 596.27 g/mol (HRMS).
  • HPLC purity: 96.1% (tR = 8.776 min).
    • Comparison : The trifluoromethyl groups enhance lipophilicity and metabolic resistance compared to the trimethoxybenzyl group in the target compound, which may improve blood-brain barrier penetration but reduce aqueous solubility .
N,N-Dibenzyl-2H-Tetrazol-5-Amine ():
  • Structure : Two benzyl groups attached to the tetrazole amine.
  • Key Features: Molecular Formula: C15H15N5 (MW: 265.32 g/mol).

Benzimidazole and Thiadiazole Analogs

PPTMB ():
  • Structure : 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole.
  • Key Features :
    • Core : Benzimidazole instead of tetrazole.
    • Bioactivity : Demonstrated anticancer activity via tubulin inhibition, highlighting the importance of the trimethoxybenzyl group in target binding.
    • Comparison : The benzimidazole core provides planar aromaticity, favoring intercalation with DNA or proteins, whereas the tetrazole’s smaller size and hydrogen-bonding capacity may enable different binding modes .
Thiadiazole Derivatives ():
  • Example : (E)-N-Phenyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine (Compound 2d).
  • Key Features :
    • Core : 1,3,4-Thiadiazole with a hydrazine linker.
    • Synthesis : Prepared via condensation of thiosemicarbazide and aldehydes, yielding 94% purity.
    • Comparison : The thiadiazole-hydrazine scaffold introduces additional hydrogen-bonding sites but may reduce metabolic stability compared to tetrazoles .

Physicochemical Data Comparison

Compound Molecular Weight (g/mol) Yield (%) Purity (HPLC) Key Substituents
Target Compound* ~293.34 N/A N/A 3,4,5-Trimethoxybenzyl, 2-propyl
Compound 40 () 596.27 70.5 96.1% 3,5-Bis(trifluoromethyl)benzyl
PPTMB () ~445.50 N/A N/A Benzimidazole, trimethoxybenzyl
N,N-Dibenzyl-2H-tetrazol-5-amine 265.32 N/A N/A Dibenzyl

*Calculated molecular weight based on C12H17N5O3.

Biological Activity

2-Propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrazole ring, which is known for its diverse biological activities. The presence of the 3,4,5-trimethoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Tetrazole derivatives often act as inhibitors of various enzymes. For instance, related compounds have shown inhibitory effects on angiotensin II receptors, which are critical in regulating blood pressure and fluid balance .
  • Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest in cancer cell lines. For example, compounds with similar structural motifs have led to the arrest of HL-60 cells in the G2/M phase and subsequent apoptosis .
  • Antiproliferative Effects : The compound has potential antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl moiety can enhance or reduce these effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionAngiotensin II receptor blockade
Cell Cycle ArrestG2/M phase arrest in HL-60 cells
AntiproliferativeSignificant reduction in cancer cell viability

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of a series of tetrazole derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as chemotherapeutic agents.
  • Pharmacokinetic Studies : Pharmacokinetic profiling of tetrazole compounds has shown promising absorption and distribution characteristics. These studies suggest that modifications like the trimethoxybenzyl group can enhance bioavailability and therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.